7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S. This compound is known for its unique structure, which includes a benzene ring fused with an isothiazole ring, and an amino group attached to the benzene ring. The presence of the isothiazole ring and the amino group makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the amino group, making it less reactive in certain chemical reactions.
Thiazoles: Share a similar ring structure but differ in the presence of nitrogen and sulfur atoms.
Benzothiazoles: Contain a benzene ring fused with a thiazole ring, similar to the isothiazole ring in the compound of interest
Uniqueness: 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both the amino group and the isothiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazol-7-amine |
InChI |
InChI=1S/C7H8N2O2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4,8H2 |
InChI Key |
GCILSXFBQHQKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)NS1(=O)=O |
Origin of Product |
United States |
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